Superior CDK9 Inhibitory Potency Compared to Lead Tacrine Derivative ZLWT-37 and Selective CDK9 Inhibitor ZLWT-48
ZLMT-12 achieves an IC50 of 0.002 μM (2 nM) against CDK9 in biochemical kinase assays, representing a potency improvement over the lead compound ZLWT-37, which also exhibits an IC50 of 0.002 μM but with substantially inferior CDK2 inhibition (IC50 = 0.054 μM) and weaker antiproliferative activity (GI50 = 0.029 μM vs 0.006 μM for ZLMT-12) [1]. More critically, when compared to the selective CDK9 inhibitor ZLWT-48 (IC50 = 8.639 nM for CDK9), ZLMT-12 demonstrates >4-fold greater CDK9 inhibitory potency while maintaining dual CDK2/9 activity—a profile advantageous for cancers driven by both cell cycle dysregulation and transcriptional addiction [1][2].
| Evidence Dimension | CDK9 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.002 μM (2 nM) |
| Comparator Or Baseline | ZLWT-37: 0.002 μM; ZLWT-48: 8.639 nM |
| Quantified Difference | Equal to ZLWT-37; 4.3-fold more potent than ZLWT-48 |
| Conditions | Biochemical kinase assay using recombinant CDK9/cyclin T1 complex |
Why This Matters
Higher CDK9 potency at equivalent or lower concentrations translates to enhanced suppression of anti-apoptotic proteins (e.g., Mcl-1) and improved therapeutic window in transcriptional addiction-dependent cancers.
- [1] Wu Y, et al. Development and structure-activity relationship of tacrine derivatives as highly potent CDK2/9 inhibitors for the treatment of cancer. Eur J Med Chem. 2022;242:114701. View Source
- [2] Wu Y, et al. Novel tacrine derivatives as potential CDK9 inhibitors with low cholinesterase inhibitory properties: design, synthesis, and biological evaluation. New J Chem. 2022;46:19342-19356. View Source
